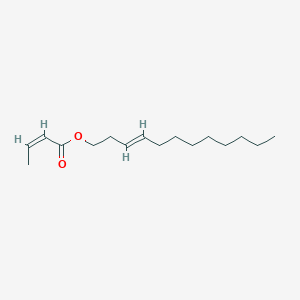

Methyl 4-(4-hydroxybenzoyl)benzoate

描述

Methyl 4-(4-hydroxybenzoyl)benzoate, also known as methyl paraben, is a compound with antimicrobial properties and is commonly used as a preservative in cosmetics, personal-care products, and food . It is part of the paraben family, which includes methyl, ethyl, propyl, and butyl esters of 4-hydroxybenzoic acid .

Synthesis Analysis

The synthesis of methyl 4-(4-hydroxybenzoyl)benzoate and related compounds has been explored in various studies. One approach involves the condensation reaction of methyl 4-formylbenzoate with phenylhydrazine . Another method described the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate and iso-vanilline . Additionally, methyl 4-(bromomethyl)benzoate was synthesized using methyl 4-methylbenzoate and N-bromosuccinimide under optimized conditions .

Molecular Structure Analysis

The molecular structure of methyl 4-hydroxybenzoate has been determined using single crystal X-ray diffraction at 120 K, revealing a 3D framework formed by extensive intermolecular hydrogen bonding . Hirshfeld surface analysis was employed to examine the intermolecular interactions and crystal packing . Quantum mechanical methods, such as Hartree Fock (HF) and Density Functional Theory (DFT), have been used to calculate the energies of the frontier orbitals, HOMO and LUMO, which help in understanding the pharmaceutical activity of the molecule .

Chemical Reactions Analysis

The reactivity of methyl 4-hydroxybenzoate derivatives has been studied through various chemical reactions. For instance, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by a condensation reaction and its reactivity was analyzed using spectroscopic techniques and quantum chemical studies . The study of mesomorphic 4-alkylphenyl 4-benzoyloxybenzoate bearing a terminal vinyl group also provides insights into the reactivity of substituted benzoyl chlorides with 4-alkylphenyl 4-hydroxybenzoates .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-hydroxybenzoate and its derivatives have been extensively studied. The mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates were investigated, revealing the thermal stability of the nematic phase in these compounds . The compound's ability to form liquid crystalline phases indicates its potential applications in advanced materials . The validated MEEKC method for the determination of 4-hydroxybenzoates and their impurities highlights the importance of analytical techniques in assessing the quality of these preservatives .

科学研究应用

Chemical Analysis and Kinetics : Methyl 4-hydroxybenzoate has been studied for its base catalysed hydrolysis reaction. This reaction is considered a test and reference reaction for isothermal microcalorimeters, which are used to determine both kinetic and thermodynamic parameters. The study found specific values for the rate constant and enthalpy of the hydrolysis reaction (O'Neill et al., 2003).

Biodegradation by Microorganisms : Research on Pseudomonas putida shows that it can convert benzoate to catechol, which involves enzymes encoded on the chromosome. The degradation of benzoate and methylbenzoate is regulated by a gene named BenR. This study highlights the microbial pathways involved in aromatic acid degradation, including the role of Methyl 4-(4-hydroxybenzoyl)benzoate (Cowles et al., 2000).

Lipase-Catalyzed Transesterification : A study on the preparation of lipophilic alkyl (hydroxy)benzoates through lipase-catalyzed transesterification, which includes compounds like lauryl 4-hydroxybenzoate, demonstrates the potential of enzymatic methods in synthesizing derivatives of Methyl 4-(4-hydroxybenzoyl)benzoate (Vosmann et al., 2008).

Photostabilization Properties : The compound's role in generating and quenching singlet molecular oxygen, a key factor in photostabilization, was studied. It was found that methyl 4-hydroxybenzoate and related compounds can be effective scavengers of singlet molecular oxygen under certain conditions, which is significant for materials science and photoprotection technologies (Soltermann et al., 1995).

Benzoate-4-Hydroxylase Enzyme Study : The study of benzoate-4-hydroxylase from a soil pseudomonad provided insights into the enzyme's activation, substrate specificity, and kinetics. This enzyme plays a role in the hydroxylation of benzoates, including methyl 4-hydroxybenzoate (Reddy & Vaidyanathan, 1976).

Cosmetic and Food Preservative Analysis : The crystal structure and molecular interactions of methyl 4-hydroxybenzoate, used as a preservative in cosmetics and food, were analyzed through single-crystal X-ray structure determination and Hirshfeld surface analysis (Sharfalddin et al., 2020).

Antimicrobial and Molluscicidal Activity : Methyl 4-hydroxybenzoate, among other related compounds, was isolated from Piper aduncum leaves and exhibited significant antimicrobial and molluscicidal activities. This discovery could have implications for natural product-based pest control and pharmaceutical applications (Orjala et al., 1993).

安全和危害

属性

IUPAC Name |

methyl 4-(4-hydroxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVLQJHSCJEAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-hydroxybenzoyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)

![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)